5-Methyl-4-trifluoromethyl-pyrimidine

Catalog No.
S3654999
CAS No.
1706440-73-4
M.F
C6H5F3N2
M. Wt
162.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-4-trifluoromethyl-pyrimidine

CAS Number

1706440-73-4

Product Name

5-Methyl-4-trifluoromethyl-pyrimidine

IUPAC Name

5-methyl-4-(trifluoromethyl)pyrimidine

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

InChI

InChI=1S/C6H5F3N2/c1-4-2-10-3-11-5(4)6(7,8)9/h2-3H,1H3

InChI Key

XSJFWNXSTJTKFJ-UHFFFAOYSA-N

SMILES

CC1=CN=CN=C1C(F)(F)F

Canonical SMILES

CC1=CN=CN=C1C(F)(F)F

5-Methyl-4-trifluoromethyl-pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with a methyl group at the 5-position and a trifluoromethyl group at the 4-position. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms, and the presence of trifluoromethyl groups significantly alters their chemical properties, enhancing their lipophilicity and biological activity. This compound is of interest in medicinal chemistry due to its potential applications in drug development.

Typical of pyrimidine derivatives, including:

  • N-Alkylation: The compound can be alkylated at the nitrogen atom, leading to the formation of N-alkyl derivatives, which may exhibit different biological activities.
  • O-Alkylation: Similar to N-alkylation, O-alkylation can occur, although it may have lower yields depending on the substituents present .
  • Aza-Michael Addition: The trifluoromethyl group allows for reactions with nucleophiles through aza-Michael addition, forming more complex pyrimidine derivatives .

Research has indicated that compounds containing trifluoromethylpyrimidine structures possess significant biological activities. For instance, some derivatives have shown effectiveness against Mycobacterium tuberculosis in whole-cell screening assays . The unique electronic properties imparted by the trifluoromethyl group enhance interactions with biological targets, making these compounds promising candidates in pharmaceutical research.

The synthesis of 5-Methyl-4-trifluoromethyl-pyrimidine can be achieved through several methods:

  • Cyclocondensation Reactions: This method involves reacting urea or thiourea with appropriate aldehydes or ketones under acidic conditions to form pyrimidine derivatives.
  • Aza-Michael Addition: Trifluorinated enones can react with amidines or other nitrogen nucleophiles to yield trifluoromethylated pyrimidines in good yields .
  • Alkylation Strategies: As mentioned earlier, N- and O-alkylation reactions can be employed to introduce various substituents onto the pyrimidine ring .

5-Methyl-4-trifluoromethyl-pyrimidine has several applications in:

  • Medicinal Chemistry: Its derivatives are being explored for their potential as therapeutic agents against various diseases, including tuberculosis and cancer.
  • Agricultural Chemistry: Compounds with similar structures have been utilized as agrochemicals due to their efficacy as pesticides and herbicides .
  • Material Science: The unique properties of trifluoromethylated compounds make them suitable for developing advanced materials.

Studies on the interactions of 5-Methyl-4-trifluoromethyl-pyrimidine with biological systems reveal that its trifluoromethyl group enhances binding affinity to certain biological targets. For example, research has shown that trifluoromethylpyrimidines can interact effectively with enzymes involved in metabolic pathways, potentially leading to new drug candidates with improved efficacy and selectivity .

Several compounds share structural similarities with 5-Methyl-4-trifluoromethyl-pyrimidine. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Trifluoromethyl-pyridinePyridine ring with trifluoromethyl groupMore aromatic stability but less biological activity
2-Amino-4-trifluoromethyl-pyrimidineAmino group at the 2-positionIncreased solubility and potential for hydrogen bonding
5-Fluoro-4-methyl-pyrimidineFluoro group instead of trifluoroLess lipophilic than its trifluoro counterpart
6-Trifluoromethyl-pyridazinePyridazine ring structureDifferent electronic properties affecting reactivity

5-Methyl-4-trifluoromethyl-pyrimidine stands out due to its specific substitution pattern that enhances both lipophilicity and biological activity compared to other similar compounds. Its unique electronic characteristics make it a valuable scaffold in drug design and development.

XLogP3

1.5

Dates

Last modified: 02-18-2024

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